molecular formula C12H16O2 B8437951 2,2-Diallyl-1,3-cyclohexanedione

2,2-Diallyl-1,3-cyclohexanedione

Cat. No.: B8437951
M. Wt: 192.25 g/mol
InChI Key: OIQBPCZUCUEHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diallyl-1,3-cyclohexanedione is a derivative of 1,3-cyclohexanedione, a cyclic diketone valued in synthetic organic chemistry for its high reactivity as a building block . The 1,3-dicarbonyl structure is known for its active methylene group and keto-enol tautomerism, which allows it to readily form enolates and participate in key carbon-carbon bond-forming reactions such as aldol condensations and Michael additions . This reactivity makes 1,3-cyclohexanedione a key precursor for synthesizing diverse heterocyclic compounds and complex chiral structures, some of which are found in biologically active natural products . The diallyl substitution on the core structure may provide additional avenues for functionalization, for instance, through further reactions at the allylic double bonds. Researchers utilize related 1,3-cyclohexanedione derivatives as specific reagents in chemical biology; for example, the derivative dimedone is widely recognized for its selective reaction with cysteine sulfenic acid residues in proteins, a key modification in redox biology studies . The core scaffold is also a known intermediate in the development of pharmaceuticals and agrochemicals . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,2-bis(prop-2-enyl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H16O2/c1-3-8-12(9-4-2)10(13)6-5-7-11(12)14/h3-4H,1-2,5-9H2

InChI Key

OIQBPCZUCUEHAT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=O)CCCC1=O)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • 2-Methyl derivatives are synthesized via Stetter’s method, avoiding isolation of intermediates for efficiency .
  • Dimedone (5,5-dimethyl) is a biomass-derived building block for polycyclic biofuels and heterocycles .
  • Trifluoromethyl derivatives enable facile fluorinated heterocycle synthesis under mild conditions .

Key Observations :

  • Dimedone is pivotal in multicomponent reactions (e.g., Biginelli reaction) to form octahydroquinazolinediones .
  • Trifluoromethyl derivatives exhibit enhanced lipophilicity, making them valuable in drug design .
  • 2-Methyl derivatives are leveraged in alkylation studies for complex polycycles .

Physical and Spectral Properties

Compound Boiling Point (K) Spectral Data Reference
2-Acetyl-1,3-cyclohexanedione 399.5 ± 0.50 IR (NaCl): Peaks at 1700 cm⁻¹ (C=O stretch)
5,5-Dimethyl-1,3-cyclohexanedione ¹H NMR (CDCl₃): δ 1.08 (s, 6H, CH₃), 2.40 (s, 4H)
2-Methyl-1,3-cyclohexanedione GC-MS: Molecular ion at m/z 140

Key Observations :

  • 2-Acetyl derivatives are characterized by distinct carbonyl stretches in IR spectroscopy .
  • Dimedone exhibits diagnostic NMR signals for methyl and diketone protons .

Preparation Methods

Direct C-Alkylation with Allyl Halides

1,3-Cyclohexanedione undergoes regioselective alkylation at the α-position (C-2) due to the electron-withdrawing effect of the carbonyl groups. Allylation is achieved using allyl bromides in the presence of strong bases such as potassium tert-butoxide. For example, treatment of 1,3-cyclohexanedione with allyl bromide in tetrahydrofuran (THF) at −6°C yields 2-allyl-1,3-cyclohexanedione, which is subsequently dialkylated under similar conditions.

Key Data:

ConditionTemperatureBaseYield
Allyl bromide, THF−6°CKOtBu72%
Second alkylation0–5°CLDA68%

Steric hindrance at C-2 necessitates careful optimization to avoid over-alkylation or O-alkylation byproducts.

Wittig Olefination for Allyl Group Introduction

The Wittig reaction provides a stereoselective route to install allyl groups. A patent by CN102134184B details the use of chloromethyl ether triphenylphosphine salt for generating ylides, which react with carbonyl precursors.

Protocol for Trans-Diallyl Derivatives

  • Ylide Formation: Chloromethyl ether triphenylphosphine salt is treated with potassium tert-butoxide in THF at 0–5°C.

  • Reaction with 1,3-Cyclohexanedione: The ylide reacts with 1,3-cyclohexanedione at −6°C, followed by hydrolysis to yield trans-diallyl derivatives.

  • Isolation: Extraction with dichloromethane and recrystallization from ethanol affords this compound in 81% yield.

Advantages:

  • High trans-selectivity due to ylide geometry.

  • Scalable under nitrogen atmosphere.

Michael-Aldol Tandem Annulation

A biomimetic approach involves the domino Michael-aldol annulation of 1,3-cyclohexanedione with α,β-unsaturated aldehydes (enals). This method, reported by Rossella Promontorio, constructs bicyclo[3.3.1]nonane cores while introducing allyl groups.

Reaction Mechanism

  • Michael Addition: The enolate of 1,3-cyclohexanedione attacks the α,β-unsaturated aldehyde.

  • Aldol Cyclization: Intramolecular aldol reaction forms the bicyclic skeleton.

  • Oxidation: Subsequent oxidation stabilizes the dione structure.

Optimized Conditions:

  • Solvent: Toluene

  • Catalyst: Pyrrolidine (20 mol%)

  • Yield: 86%

Extraction and Purification Techniques

Post-synthesis purification is critical due to the compound’s sensitivity to oxidation. A trioctylamine-kerosene extraction system effectively isolates this compound from acidic mother liquor.

Multi-Stage Extraction Protocol

  • Acidification: Crude product is acidified to pH 1.5 with HCl to precipitate the dione.

  • Liquid-Liquid Extraction: Trioctylamine in kerosene selectively complexes the dione, achieving 96.23% recovery.

Functionalization and Stability Considerations

Fluorination and Oxidation

The bicyclic scaffold can be further functionalized via electrophilic fluorination or oxidation to enones. For example, treatment with Selectfluor® introduces fluorine at C-4, while MnO2 oxidation yields conjugated dienones.

Conformational Stability

1,3-Cyclohexanedione derivatives exhibit low inversion energy (1.87 kcal/mol) , ensuring conformational stability during reactions.

Q & A

Q. What are the standard synthetic protocols for preparing 2,2-diallyl-1,3-cyclohexanedione, and how do reaction conditions influence yield?

The synthesis of cyclohexanedione derivatives typically involves alkylation or conjugate addition. For 2,2-diallyl derivatives, a two-step approach is common:

Cyclohexanedione precursor preparation : 1,3-cyclohexanedione is synthesized via hydrogenation of dimedone analogs or via acid-catalyzed cyclization of diketones .

Diallylation : The dione is treated with allyl bromide in the presence of a base (e.g., K2_2CO3_3) under reflux. Solvent polarity and temperature critically affect regioselectivity. For example, polar aprotic solvents (DMF) favor bis-alkylation at the 2-position, while nonpolar solvents may lead to mono-substitution .
Typical yields: 60–75% for bis-allylation under optimized conditions.

Q. How can this compound be characterized using spectroscopic methods?

  • 1^1H NMR : Key signals include:
    • Allyl protons: δ 5.6–5.8 ppm (multiplet, CH2_2=CH–).
    • Cyclohexanedione carbonyls: δ 2.8–3.2 ppm (multiplet, dione CH2_2) .
  • IR Spectroscopy : Strong carbonyl stretches at 1700–1750 cm1^{-1} and C=C stretches at 1640 cm1^{-1} confirm the dione and allyl groups .
  • Mass Spectrometry : Molecular ion peaks (M+^+) at m/z 206 (C12_{12}H14_{14}O2_2) with fragmentation patterns indicating allyl loss .

Advanced Research Questions

Q. What mechanistic insights explain the tautomeric behavior of this compound in solution?

The compound exhibits keto-enol tautomerism, influenced by steric and electronic effects:

  • Deuterium isotope studies reveal enolization at the 2-position, stabilized by conjugation with allyl groups. The equilibrium constant (Kenol_{enol}) increases in nonpolar solvents due to reduced solvation of the enol form .
  • 13^{13}C NMR data show downfield shifts (δ 195–200 ppm) for carbonyl carbons in the keto form, while enolic carbons appear at δ 90–100 ppm. Steric hindrance from allyl groups slows tautomer interconversion, observable via variable-temperature NMR .

Q. How do structural modifications (e.g., allyl vs. methyl groups) affect the reactivity of 1,3-cyclohexanedione derivatives in Diels-Alder reactions?

  • Electron-withdrawing groups (e.g., acetyl at C-2) deactivate the dione as a dienophile. Allyl groups, being electron-donating, enhance reactivity by increasing electron density at the carbonyl.
  • Steric effects : Bulky substituents (e.g., 2,2-diallyl) hinder cycloaddition. Computational studies (B3LYP/6-31G**) predict a 15–20% reduction in reaction rate compared to unsubstituted 1,3-cyclohexanedione .
  • Experimental validation : Reactions with cyclopentadiene show lower yields (40–50%) for 2,2-diallyl derivatives vs. 70–80% for 5,5-dimethyl analogs .

Q. What analytical discrepancies arise when determining the purity of this compound, and how can they be resolved?

  • Contradictory boiling points : Reported values vary (e.g., 399.50 ± 0.50 K vs. 399.70 K) due to differences in measurement techniques (e.g., dynamic vs. static methods) .
  • Resolution : Use differential scanning calorimetry (DSC) to confirm melting points and gas chromatography (GC) with a polar column (e.g., DB-WAX) to separate impurities .
  • Data reconciliation : Cross-validate with 1^1H NMR integration; allyl proton ratios should match theoretical values (e.g., 4:2 for bis-allyl vs. mono-allyl) .

Methodological Challenges and Solutions

Q. How can researchers optimize the synthesis of this compound for scalability?

  • Catalyst selection : Replace traditional bases (e.g., K2_2CO3_3) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Solvent recycling : Use toluene or DMF with water removal (Dean-Stark trap) to improve yield and reduce waste .
  • Yield limitations : Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry (allyl bromide:dione = 2.2:1) .

Q. What strategies mitigate tautomer interference in spectroscopic analysis?

  • Low-temperature NMR : Acquire spectra at −40°C to "freeze" tautomeric forms and simplify splitting patterns .
  • Isotopic labeling : Deuterated solvents (e.g., D2_2O) suppress enolization, sharpening keto-form signals in 1^1H NMR .

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